

OM-153: A Comparative Analysis of Off-Target Kinase Selectivity

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: OM-153
Cat. No.: B10831408

[Get Quote](#)

For researchers and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to predicting its efficacy and potential for off-target-related toxicities. This guide provides a comparative analysis of the off-target kinase profile for **OM-153**, a potent and selective inhibitor of Tankyrase 1 and 2 (TNKS1/2).

OM-153 has been reported to possess a favorable drug property profile with high selectivity and no significant off-target liabilities.^{[1][2]} Its primary targets are TNKS1 and TNKS2, members of the poly(ADP-ribose) polymerase (PARP) family, which are key regulators of the Wnt/ β -catenin signaling pathway.^{[1][3]}

Comparative Selectivity of OM-153

To assess its selectivity, **OM-153** was evaluated against other known Tankyrase inhibitors and the related PARP1 enzyme. The data demonstrates that **OM-153** is a highly potent and specific inhibitor of TNKS1/2.^{[3][4]}

Compound	TNKS1 IC50 (nM)	TNKS2 IC50 (nM)	PARP1 IC50 (nM)	WNT Reporter IC50 (nM)
OM-153	13	2	>10,000	0.63
G007-LK	25	4	>10,000	2.5
NVP-TNKS656	3	1	2,100	5
AZ6102	10	1	1,000	10
Compound 40	1.6	0.4	>10,000	11
IWR-1	180	41	>10,000	28
XAV939	11	4	>10,000	44
E7449	4.8	1.6	1,000	110

Data compiled from Cancer Research Communications (2022) 2 (4): 233-245.[3] The table is sorted by the WNT reporter IC50 values in ascending order.

Experimental Protocols

A generalized protocol for assessing kinase selectivity through off-target panel screening is outlined below. This methodology is representative of commercially available kinase profiling services.

Protocol: Kinase Panel Selectivity Screening (Competition Binding Assay)

Objective: To determine the selectivity of a test compound by screening it against a large panel of kinases.

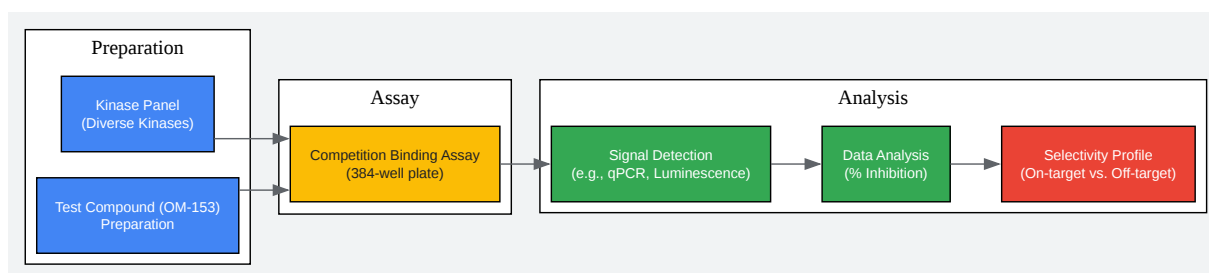
Methodology:

- **Compound Preparation:** The test compound (e.g., **OM-153**) is prepared at a concentration significantly higher than its on-target IC50, typically around 1 μ M, in a suitable solvent like DMSO.[5]

- Kinase Panel: A broad panel of purified human kinases is utilized. These are often expressed as fusion proteins for detection purposes.[6]
- Competition Binding Assay: The assay is typically performed in a high-throughput format (e.g., 384-well plates). Each well contains a specific kinase, an immobilized ligand that binds to the active site of the kinase, and the test compound.[5][6] The test compound competes with the immobilized ligand for binding to the kinase.
- Detection: The amount of kinase bound to the immobilized ligand is quantified. A reduction in signal compared to a vehicle control (DMSO) indicates that the test compound has displaced the immobilized ligand and is binding to the kinase.[6]
- Data Analysis: The results are often expressed as the percentage of inhibition for each kinase at the tested concentration. A "hit" is defined as a kinase that shows a significant percentage of inhibition, indicating a potential off-target interaction.

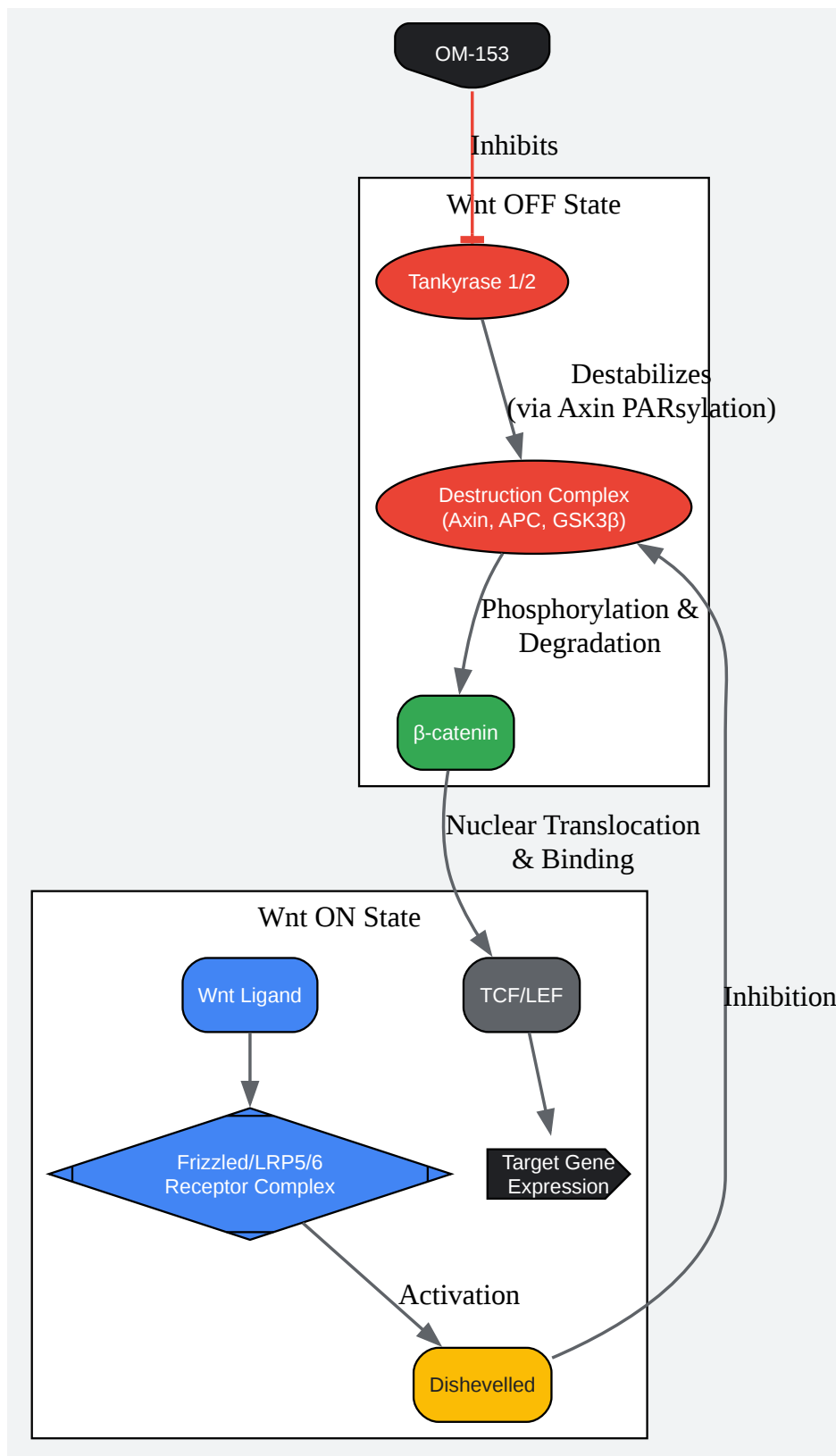
Visualizing Experimental Workflow and Signaling Pathways

To further clarify the processes involved, the following diagrams illustrate the experimental workflow for off-target screening and the signaling pathway in which **OM-153**'s targets are involved.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for off-target kinase panel screening.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- [1. OM-153 | inhibitor of tankyrase | CAS 2406278-81-5 | Buy OM-153 from Supplier InvivoChem \[invivochem.com\]](#)
- [2. medchemexpress.com \[medchemexpress.com\]](#)
- [3. The Tankyrase Inhibitor OM-153 Demonstrates Antitumor Efficacy and a Therapeutic Window in Mouse Models - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [4. reactionbiology.com \[reactionbiology.com\]](#)
- [5. benchchem.com \[benchchem.com\]](#)
- [6. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- To cite this document: BenchChem. [OM-153: A Comparative Analysis of Off-Target Kinase Selectivity]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b10831408/docs#om-153-a-comparative-analysis-of-off-target-kinase-selectivity\]](https://www.benchchem.com/product/b10831408/docs#om-153-a-comparative-analysis-of-off-target-kinase-selectivity)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)